3-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide
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Overview
Description
3-[(1H-1,3-benzodiazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole moiety linked to a hydroxybenzene carboximidamide group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-1,3-benzodiazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of benzimidazole derivatives with hydroxybenzene carboximidamide under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction and achieve high yields. Common reaction conditions include temperatures ranging from 50°C to 150°C and reaction times of several hours to days, depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(1H-1,3-benzodiazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions vary based on the desired outcome but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can produce simpler compounds with fewer functional groups. Substitution reactions can lead to a wide range of derivatives with diverse chemical properties .
Scientific Research Applications
3-[(1H-1,3-benzodiazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(1H-1,3-benzodiazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid:
Imidazole-containing compounds: A broad class of compounds with diverse biological activities and industrial applications.
Uniqueness
3-[(1H-1,3-benzodiazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide stands out due to its unique combination of a benzimidazole moiety and a hydroxybenzene carboximidamide group. This structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-(benzimidazol-1-ylmethyl)-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c16-15(18-20)12-5-3-4-11(8-12)9-19-10-17-13-6-1-2-7-14(13)19/h1-8,10,20H,9H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCDHVZSESNVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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